![molecular formula C12H10Cl3N5 B14669948 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine CAS No. 51387-79-2](/img/structure/B14669948.png)
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both pyrimidyl and dichlorophenyl groups, suggests potential biological activity and utility in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidylamine with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
化学反応の分析
Types of Reactions
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学的研究の応用
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-[4-Chloro-6-methyl-2-pyrimidyl]-3-phenylguanidine
- 1-[4-Chloro-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
- 1-[4-Methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine
Uniqueness
1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine is unique due to the presence of both chloro and methyl groups on the pyrimidyl ring, as well as the dichlorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
51387-79-2 |
|---|---|
分子式 |
C12H10Cl3N5 |
分子量 |
330.6 g/mol |
IUPAC名 |
2-(4-chloro-6-methylpyrimidin-2-yl)-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C12H10Cl3N5/c1-6-4-10(15)19-12(17-6)20-11(16)18-7-2-3-8(13)9(14)5-7/h2-5H,1H3,(H3,16,17,18,19,20) |
InChIキー |
UPBWVYJXRIWICO-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)Cl |
正規SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-hexoxyphenyl)methylideneamino]benzoate](/img/structure/B14669875.png)
![2-Ethoxy-1-nitro-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14669881.png)
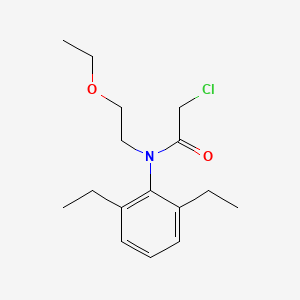
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
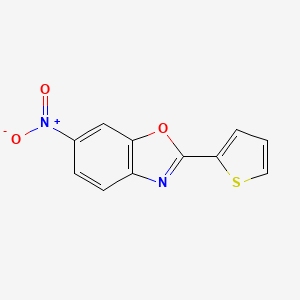

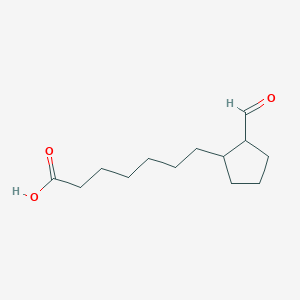

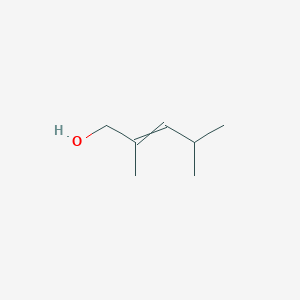

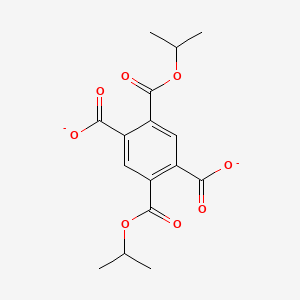
![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)


